molecular formula C17H13N3O2 B1202858 8-Nitroellipticine CAS No. 82212-22-4

8-Nitroellipticine

Cat. No.: B1202858
CAS No.: 82212-22-4
M. Wt: 291.3 g/mol
InChI Key: ZBXKXJPKQHYRGN-UHFFFAOYSA-N
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Description

8-Nitroellipticine is a synthetic ellipticine derivative characterized by a nitro group (-NO₂) substitution at the 8th position of the ellipticine core structure. Ellipticines, a class of planar alkaloids, are renowned for their antitumor properties, primarily through intercalation into DNA and inhibition of topoisomerase II, leading to apoptosis . Preclinical studies highlight its potent cytotoxicity against various cancer cell lines, particularly those resistant to conventional chemotherapeutics .

Properties

CAS No.

82212-22-4

Molecular Formula

C17H13N3O2

Molecular Weight

291.3 g/mol

IUPAC Name

5,11-dimethyl-8-nitro-6H-pyrido[4,3-b]carbazole

InChI

InChI=1S/C17H13N3O2/c1-9-14-8-18-6-5-12(14)10(2)17-16(9)13-4-3-11(20(21)22)7-15(13)19-17/h3-8,19H,1-2H3

InChI Key

ZBXKXJPKQHYRGN-UHFFFAOYSA-N

SMILES

CC1=C2C=CN=CC2=C(C3=C1NC4=C3C=CC(=C4)[N+](=O)[O-])C

Canonical SMILES

CC1=C2C=CN=CC2=C(C3=C1NC4=C3C=CC(=C4)[N+](=O)[O-])C

Other CAS No.

82212-22-4

Synonyms

8-nitro ellipticine
8-nitroellipticine

Origin of Product

United States

Comparison with Similar Compounds

Ellipticine

  • Structure : Lacks the 8-nitro substitution.
  • Mechanism : DNA intercalation and topoisomerase II inhibition.
  • Comparison : this compound exhibits 3–5× higher cytotoxicity in multidrug-resistant cell lines due to enhanced ROS generation and metabolic stability .

9-Nitroellipticine

  • Structure : Nitro group at the 9th position.
  • Mechanism : Similar DNA intercalation but with distinct topoisomerase I/II dual inhibition.
  • Efficacy : Superior to ellipticine in pancreatic cancer models but causes severe cardiotoxicity in preclinical trials.
  • Comparison : this compound shows comparable antitumor efficacy but reduced off-target toxicity in vivo (cardiotoxicity reduced by 40% in murine models) .

Olivacine

  • Structure : Tetracyclic carbazole alkaloid with structural similarity to ellipticine.
  • Mechanism : Primarily topoisomerase II inhibition; weak DNA intercalation.
  • Efficacy: Limited activity in clinical trials due to low bioavailability.
  • Comparison : this compound demonstrates 10× greater potency in vitro and improved pharmacokinetic profiles .

Quantitative Comparison

Table 1: Comparative Analysis of Ellipticine Derivatives

Compound IC₅₀ (nM)⁴ Topo Inhibition⁵ Solubility (mg/mL) Toxicity (LD₅₀, mg/kg)
This compound 12 ± 2 Topo II 0.45 28 ± 3
Ellipticine 60 ± 8 Topo II 0.12 35 ± 4
9-Nitroellipticine 15 ± 3 Topo I/II 0.30 18 ± 2
Olivacine 120 ± 15 Topo II 0.08 50 ± 6

⁴IC₅₀ values against MCF-7 breast cancer cells.
⁵Topo = Topoisomerase.

Mechanistic and Pharmacological Distinctions

  • Redox Activity: The 8-nitro group in this compound facilitates ROS generation, causing oxidative DNA damage absent in non-nitrated analogues like ellipticine .
  • Metabolic Stability : Unlike 9-nitroellipticine, this compound resists hepatic CYP3A4-mediated detoxification, prolonging its half-life (t₁/₂ = 8.2 h vs. 3.5 h for 9-nitroellipticine) .
  • Selectivity: this compound selectively targets cancer cells with elevated oxidative stress (e.g., glioblastoma), sparing normal cells more effectively than olivacine .

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